Tetrathionate

説明

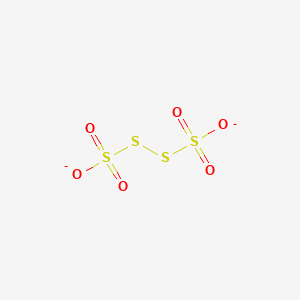

Structure

3D Structure

特性

CAS番号 |

15536-54-6 |

|---|---|

分子式 |

O6S4-2 |

分子量 |

224.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChIキー |

HPQYKCJIWQFJMS-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

正規SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

他のCAS番号 |

15536-54-6 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Tetrathionate in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathionate (S₄O₆²⁻) serves as a crucial respiratory electron acceptor for a variety of bacteria, most notably for enteric pathogens such as Salmonella enterica. This ability to utilize this compound provides a significant metabolic advantage, particularly in specific anaerobic environments like the inflamed gut. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological implications, and experimental methodologies related to this compound metabolism in bacteria.

Core Concepts of this compound Respiration

Under anaerobic conditions, certain bacteria can utilize this compound as a terminal electron acceptor in a process analogous to nitrate respiration.[1] This process, known as this compound respiration, allows for the oxidation of various electron donors, leading to the generation of a proton motive force and subsequent ATP synthesis. The key enzyme in this pathway is this compound reductase.[2]

In the context of infection, particularly with Salmonella Typhimurium, the host's inflammatory response plays a pivotal role. Inflammation leads to the production of reactive oxygen species (ROS), which oxidize endogenous thiosulfate in the gut lumen to form this compound.[3][4] This host-generated this compound creates a unique niche that Salmonella, equipped with the genetic machinery for this compound respiration, can exploit to outcompete the resident fermenting microbiota.[3][4]

The Genetic Basis: The ttr Operon

The capacity for this compound respiration is primarily encoded by the ttr operon.[5][6] In Salmonella Typhimurium, this operon is located within the Salmonella Pathogenicity Island 2 (SPI-2).[5] The ttr locus typically consists of the following genes:

-

ttrS : Encodes the sensor kinase of a two-component regulatory system.[5]

-

ttrR : Encodes the response regulator of the two-component system.[5]

-

ttrBCA : Encodes the structural components of the this compound reductase enzyme complex.[5]

The this compound Reductase Enzyme Complex

This compound reductase is a multi-subunit enzyme complex anchored to the periplasmic face of the cytoplasmic membrane.[5] Its composition is as follows:

-

TtrA : The catalytic subunit, containing a molybdopterin guanine dinucleotide cofactor and a [4Fe-4S] cluster.[5] It is responsible for the reduction of this compound to thiosulfate.[7]

-

TtrB : An iron-sulfur subunit that is thought to bind four [4Fe-4S] clusters and facilitate electron transfer.[5]

-

TtrC : An integral membrane protein that anchors the TtrA and TtrB subunits to the cytoplasmic membrane and contains a quinol oxidation site.[5]

The overall reaction catalyzed by this compound reductase is:

S₄O₆²⁻ + 2e⁻ + 2H⁺ → 2S₂O₃²⁻

Regulation of the ttr Operon

Expression of the ttrBCA operon is tightly regulated to ensure that the this compound reductase is synthesized only when this compound is available and under anaerobic conditions. This regulation is primarily mediated by the TtrS/TtrR two-component system and the global anaerobic regulator Fnr.[3][5]

Signaling Pathway for ttr Operon Regulation

Caption: Regulation of the ttrBCA operon by the TtrS/TtrR two-component system and Fnr.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Enzyme Kinetics

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| This compound Hydrolase | Metallosphaera cuprina | This compound | 0.35 | 86.3 (µmol/L) | 6.0 | >95 | [7] |

Table 2: Bacterial Growth on this compound

| Organism | Carbon Source | Electron Acceptor | Doubling Time (h) | Reference(s) |

| Salmonella Typhimurium LT2 | Acetate | This compound | 4.5 | [8] |

| Salmonella Typhimurium LT2 | Ethanolamine + B₁₂ | This compound | 3.8 | [8] |

| Salmonella Typhimurium LT2 | 1,2-Propanediol | This compound | 3.5 | [8] |

| Salmonella Typhimurium LT2 | Glucose | (Fermentation) | 1.2 | [8] |

Experimental Protocols

Detailed methodologies for studying this compound metabolism are crucial for reproducible research. Below are outlines of key experimental protocols.

Protocol 1: Anaerobic Bacterial Growth Curve with this compound

Objective: To determine the growth kinetics of a bacterial strain using this compound as a respiratory electron acceptor.

Materials:

-

Bacterial strain of interest (e.g., Salmonella Typhimurium)

-

Anaerobic chamber or jars with gas packs

-

Sterile anaerobic growth medium (e.g., minimal medium with a specific carbon source)

-

Sterile stock solution of potassium this compound

-

Spectrophotometer

-

Sterile culture tubes or flasks

Procedure:

-

Prepare the anaerobic growth medium and dispense it into sterile culture vessels inside an anaerobic chamber.

-

Pre-reduce the medium in the anaerobic chamber for at least 24 hours.

-

Inoculate the medium with an overnight culture of the bacterial strain to a starting OD₆₀₀ of ~0.05.

-

Add sterile this compound solution to the desired final concentration (e.g., 10 mM). Include a control culture without this compound.

-

Incubate the cultures at the appropriate temperature (e.g., 37°C) under anaerobic conditions.

-

At regular time intervals, remove an aliquot of the culture and measure the optical density (OD₆₀₀) using a spectrophotometer.

-

Plot the log(OD₆₀₀) versus time to generate a growth curve and calculate the doubling time.[9][10][11][12]

Protocol 2: this compound Reductase Activity Assay

Objective: To measure the activity of this compound reductase in bacterial cell extracts.

Materials:

-

Bacterial cells grown anaerobically in the presence of this compound

-

Lysis buffer (e.g., BugBuster)

-

Methyl viologen (MV)

-

Sodium dithionite

-

Potassium this compound

-

Anaerobic cuvettes

-

Spectrophotometer

Procedure:

-

Harvest bacterial cells grown anaerobically with this compound by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.

-

Clarify the lysate by centrifugation to obtain the cell-free extract.

-

In an anaerobic chamber, prepare a reaction mixture in an anaerobic cuvette containing buffer and methyl viologen.

-

Reduce the methyl viologen with a small amount of sodium dithionite until a stable blue color is achieved.

-

Initiate the reaction by adding a known amount of the cell-free extract to the cuvette.

-

Start the spectrophotometric reading, monitoring the oxidation of methyl viologen (decrease in absorbance at 578 nm) over time.

-

Add this compound to the cuvette to confirm that the observed oxidation is this compound-dependent.

-

Calculate the specific activity as µmol of methyl viologen oxidized per minute per mg of protein.[13]

Protocol 3: Construction of a ttrA Deletion Mutant

Objective: To create a knockout mutant of the ttrA gene to study the effect of its absence on this compound respiration.

Methodology: The Lambda Red recombinase system is a widely used method for generating gene deletions in Salmonella and other bacteria.

Procedure Outline:

-

Design PCR primers with homology to the regions flanking the ttrA gene and to a selectable antibiotic resistance cassette.

-

Amplify the resistance cassette using these primers to generate a linear DNA fragment with flanking homology to the ttrA locus.

-

Introduce a helper plasmid expressing the Lambda Red recombinase enzymes into the wild-type bacterial strain.

-

Induce the expression of the recombinase enzymes.

-

Electroporate the purified linear DNA fragment into the bacterial cells expressing the recombinase.

-

Select for transformants on agar plates containing the appropriate antibiotic.

-

Verify the correct replacement of the ttrA gene with the resistance cassette by PCR and sequencing.

-

(Optional) Remove the antibiotic resistance cassette using a flippase (FLP) recombinase system, leaving a "scar" sequence.[4][6][14]

Protocol 4: In Vivo Competitive Index (CI) Assay in a Mouse Model

Objective: To determine the competitive fitness of a mutant strain (e.g., ΔttrA) compared to the wild-type strain during infection.

Procedure Outline:

-

Grow the wild-type and mutant strains to the mid-logarithmic phase.

-

Mix the two strains in a 1:1 ratio.

-

Infect a cohort of mice (e.g., C57BL/6) with the bacterial mixture via an appropriate route (e.g., oral gavage).

-

At a specified time point post-infection, euthanize the mice and collect relevant organs (e.g., cecum, spleen, liver).

-

Homogenize the organs and plate serial dilutions on selective agar to differentiate between the wild-type and mutant strains (e.g., based on antibiotic resistance markers).

-

Calculate the competitive index (CI) as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio. A CI < 1 indicates that the mutant is attenuated.[15][16][17][18][19]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive index experiment.

Caption: Workflow for a competitive index experiment to assess bacterial fitness.

Conclusion

This compound metabolism is a specialized form of anaerobic respiration that provides a distinct advantage to bacteria capable of utilizing it, particularly in the context of host-pathogen interactions. The genetic and enzymatic machinery for this compound respiration, encoded by the ttr operon, is a key virulence factor for pathogens like Salmonella. Understanding the intricacies of this metabolic pathway, from its regulation to its role in vivo, is crucial for the development of novel anti-infective strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the fascinating biology of this compound respiration.

References

- 1. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan-genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. A double ttrA and pduA knock-out mutant of Salmonella Typhimurium is not attenuated for mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Growth curves of anaerobic bacteria in solid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Method for the Construction of Salmonella enterica Serovar Typhimurium Vaccine Carrier Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative PCR-Based Competitive Index for High-Throughput Screening of Salmonella Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Pools of Targeted Salmonella Deletion Mutants Identifies Novel Genes Affecting Fitness during Competitive Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Two Complementary Single-Gene Deletion Mutant Libraries of Salmonella Typhimurium in Intraperitoneal Infection of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Tetrathionate as a Selective Agent for Salmonella

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The isolation of specific pathogenic bacteria from complex microbial environments is a cornerstone of clinical diagnostics, food safety, and public health. Tetrathionate broth, first described by Mueller in 1923, represents a classic and highly effective selective enrichment medium for the isolation of Salmonella species.[1][2] Its efficacy hinges on a unique metabolic capability of Salmonella: the anaerobic respiration of this compound (S₄O₆²⁻). This guide provides a comprehensive overview of the historical discovery, the biochemical and genetic basis of this compound's selective action, quantitative data on its efficacy, and detailed experimental protocols for its use. A pivotal discovery revealing that this compound is produced in vivo during intestinal inflammation has reinvigorated interest in this pathway as a key factor in Salmonella pathogenesis and a potential target for novel therapeutic strategies.[3]

Historical Context and Principle of Selectivity

The development of this compound broth was a significant advancement in microbiology, moving beyond simple nutrient media to environments that could actively suppress commensal organisms while enriching for specific pathogens.[4] Mueller's initial formulation utilized the principle that this compound, formed by the reaction of sodium thiosulfate and iodine, inhibits the growth of many enteric bacteria, particularly coliforms like Escherichia coli.[1][4] However, Salmonella and a few other genera like Proteus possess the enzyme this compound reductase, which allows them to use this compound as a terminal electron acceptor for anaerobic respiration.[2][5] This metabolic advantage enables Salmonella to proliferate in an otherwise inhibitory environment.

Subsequent modifications by Kauffmann, such as the addition of ox bile and brilliant green, further enhanced the medium's selectivity by inhibiting Gram-positive bacteria and other non-target organisms.[6][7] The inclusion of calcium carbonate serves as a buffer to neutralize the sulfuric acid produced during this compound reduction, maintaining a stable pH.[8]

The Biochemical and Genetic Basis of this compound Respiration

The selectivity of this compound is entirely dependent on the pathogen's ability to respire anaerobically using this sulfur compound. This process is a form of anaerobic respiration where this compound, rather than oxygen, serves as the final electron acceptor.

The this compound Reduction Pathway

The core of this metabolic process is the reduction of this compound to thiosulfate, catalyzed by the this compound reductase enzyme complex.[9] Thiosulfate can then be further reduced to hydrogen sulfide by other enzyme systems within Salmonella.[9]

References

- 1. Gut inflammation provides a respiratory electron acceptor for Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Salmonella typhimurium Mutants in a Model of Experimental Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Contribution of Salmonella Pathogenicity Islands 1 and 2 to Enteric Disease Progression Using a Novel Bovine Ileal Loop Model and a Murine Model of Infectious Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A double ttrA and pduA knock-out mutant of Salmonella Typhimurium is not attenuated for mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salmonella enterica serovars in absence of ttrA and pduA genes enhance the cell immune response during chick infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrathionate Reductase: Structure, Function, and Regulation

Abstract

Tetrathionate reductase (Ttr) is a complex, membrane-bound enzyme crucial for anaerobic respiration in a variety of bacteria, most notably in facultative anaerobes like Salmonella enterica. It catalyzes the reduction of this compound (S₄O₆²⁻) to thiosulfate (S₂O₃²⁻), using this compound as a terminal electron acceptor. This capability provides a significant competitive advantage in specific anaerobic environments, such as the inflamed mammalian gut, where this compound is generated by the host's immune response. The enzyme is a multi-subunit complex, typically comprising a catalytic subunit (TtrA), an electron-transferring subunit (TtrB), and a membrane anchor subunit (TtrC). The expression of the Ttr system is tightly regulated by the TtrS/TtrR two-component system in response to the presence of this compound and is also influenced by the cell's anaerobic state via the global regulator Fnr. This guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of this compound reductase, along with relevant quantitative data and experimental protocols for its study.

Molecular Structure

The this compound reductase enzyme is a multi-protein complex anchored to the periplasmic face of the cytoplasmic membrane.[1] In Salmonella typhimurium, the structural genes ttrA, ttrB, and ttrC are encoded in the ttrBCA operon.[1] The resulting complex is composed of three distinct subunits, each with a specialized role.

-

TtrA (Catalytic Subunit): TtrA is the catalytic core of the enzyme where the reduction of this compound occurs.[2] Sequence analysis predicts that it contains a molybdopterin guanine dinucleotide cofactor at its active site, which is characteristic of the DMSO reductase family of enzymes.[1][3] Additionally, it binds a [4Fe-4S] iron-sulfur cluster, which is involved in the intramolecular electron transfer to the active site.[1][2]

-

TtrB (Electron Transfer Subunit): TtrB functions as an electron relay, shuttling electrons from the membrane anchor to the catalytic subunit.[4] It is predicted to bind four separate [4Fe-4S] clusters, forming an electron transfer chain that bridges TtrC and TtrA.[1]

-

TtrC (Membrane Anchor Subunit): TtrC is an integral membrane protein that anchors the TtrA and TtrB subunits to the cytoplasmic membrane.[1] It is believed to contain a quinol oxidation site, allowing the enzyme to receive electrons from the membrane's quinone pool, thereby coupling this compound reduction to the cell's respiratory chain.[1] Although TtrC is crucial for this compound-dependent cell growth, it is not essential for the catalytic activity of TtrAB when an artificial electron donor like methyl viologen is used.[5]

The TtrA and TtrB subunits are targeted to the periplasmic side of the membrane via the twin-arginine translocation (Tat) system, which is specialized for exporting folded proteins.[3][5]

Enzymatic Function and Mechanism

The primary function of this compound reductase is to catalyze the two-electron reduction of this compound to two molecules of thiosulfate.[6][7]

Reaction: S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻

This reaction allows bacteria to use this compound as a terminal electron acceptor for anaerobic respiration.[1] This is particularly advantageous for pathogens like Salmonella, which can exploit the inflammatory environment of the host gut. During inflammation, immune cells produce reactive oxygen species that oxidize thiosulfate (a detoxification product of microbial H₂S) into this compound, providing Salmonella with a respiratory substrate that is unavailable to most commensal gut flora.[8]

The proposed electron flow begins with the oxidation of quinols in the cytoplasmic membrane at the TtrC subunit. Electrons are then passed through the series of four [4Fe-4S] clusters in TtrB.[1][4] Finally, the electrons are transferred to the [4Fe-4S] cluster in TtrA and then to the molybdenum cofactor, where this compound is bound and reduced to thiosulfate.[1]

Figure 1: Proposed electron flow pathway for this compound reduction.

Regulation of Gene Expression

The genes required for this compound respiration are organized into the ttrRSBCA locus.[1] Their expression is induced by the presence of this compound and requires an anaerobic environment. This regulation is managed by a dedicated two-component system and a global anaerobic regulator.

-

TtrS/TtrR Two-Component System: TtrS is a membrane-bound sensor kinase, and TtrR is a cytoplasmic response regulator.[1][6] It is proposed that TtrS senses the presence of this compound in the periplasm, leading to its autophosphorylation.[6] The phosphate group is then transferred to TtrR.[6] Phosphorylated TtrR acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon to induce the synthesis of the this compound reductase enzyme complex.[6][9]

-

Fnr (Fumarate and Nitrate Reductase Regulator): Fnr is a global transcriptional regulator that senses anoxia.[1] Expression of an active this compound reduction system is dependent on Fnr, ensuring that the enzyme is only produced under the anaerobic conditions where it is functional.[1][10]

Figure 2: Regulatory pathway for the expression of the ttrBCA operon.

Quantitative Enzyme Data

Detailed kinetic parameters for the bacterial TtrABC complex are not extensively characterized in the literature. However, data is available for other enzymes capable of reducing this compound or acting on it, which can provide a point of comparison.

| Enzyme | Source Organism / System | Substrate | K_m_ | k_cat_ (sec⁻¹) | V_max_ | Notes | Reference |

| Thioredoxin Reductase 1 (TR1) | Rat Liver | This compound | 5.23 mM | 6.83 | - | A mammalian selenoenzyme that can efficiently reduce this compound. | [8] |

| This compound Hydrolase (TTH_Mc_) | Metallosphaera cuprina Ar-4 | This compound | 0.35 mM | - | 86.3 µmol/min | An archaeal enzyme that hydrolyzes, not reduces, this compound. | [11] |

Experimental Methodologies

The study of this compound reductase involves a combination of biochemical assays, genetic manipulation, and microbiological growth experiments.

This compound Reductase Activity Assay

A common method to measure Ttr activity in intact cells or cell extracts is to monitor the oxidation of a reduced artificial electron donor.

Principle: Reduced methyl viologen (MV) is a potent reducing agent with a deep purple color. In the presence of this compound reductase, MV donates electrons to this compound, causing MV to become oxidized and lose its color. This change can be monitored spectrophotometrically.[3]

Protocol:

-

Preparation: Prepare an anaerobic assay buffer (e.g., 20 mM Tris-HCl, pH 6.8).[3] Prepare stock solutions of methyl viologen, sodium this compound, and a reducing agent for MV (e.g., sodium dithionite).

-

Reaction Mixture: In a sealed, anaerobic cuvette, add the assay buffer and an appropriate amount of the enzyme source (e.g., periplasmic fraction or whole cells).[3]

-

Initiation: Add methyl viologen to the cuvette. Add a small amount of sodium dithionite to reduce the methyl viologen, indicated by the appearance of a stable purple color.

-

Measurement: Start the reaction by adding this compound to the cuvette.[3] Immediately monitor the decrease in absorbance at 578 nm (for methyl viologen oxidation) at a controlled temperature (e.g., 30°C).[3]

-

Calculation: The rate of this compound reduction is proportional to the rate of methyl viologen oxidation, which can be calculated using the Beer-Lambert law and the extinction coefficient for reduced methyl viologen (ε₅₇₈ = 9.7 mM⁻¹·cm⁻¹).[3]

Genetic Analysis of the ttr Locus

Understanding the function of individual Ttr subunits and regulatory components often requires the creation and characterization of mutant bacterial strains.

Figure 3: Experimental workflow for the genetic analysis of Ttr function.

Workflow Description:

-

Strain Construction: Using techniques like λ Red recombineering, specific genes (ttrA, ttrB, ttrC) can be deleted or modified in the bacterial chromosome.[5][12] For protein analysis, sequences encoding epitope tags (e.g., His-tag, HA-tag) can be fused to the 3' end of a gene.[12]

-

Growth Phenotyping: The resulting mutant strains are tested for their ability to grow anaerobically on minimal media where this compound is the sole available terminal electron acceptor.[5] A failure to grow indicates a critical loss of function.

-

Biochemical Analysis: Cell extracts or fractions from the mutant strains are subjected to the this compound reductase activity assay to determine if the catalytic function is impaired.[5]

-

Protein Expression Analysis: For epitope-tagged strains, Western blotting is used to confirm that the modified protein is expressed and correctly processed (e.g., signal peptide cleavage) and localized.[5][12]

Conclusion

This compound reductase is a sophisticated molecular machine that plays a vital role in the metabolic adaptability and virulence of many important bacteria. Its multi-subunit structure is elegantly designed to couple quinol oxidation in the membrane to the reduction of a periplasmic substrate. The enzyme's tight, dual-layered regulation ensures its production only when it is both needed (this compound is present) and useful (conditions are anaerobic). The unique reliance of pathogens like Salmonella on this compound respiration within the host makes the Ttr enzyme system a compelling target for the development of novel antimicrobial strategies aimed at disrupting pathogen metabolism and colonization. Further research into its precise catalytic mechanism and the development of specific inhibitors could provide new avenues for combating infectious diseases.

References

- 1. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of this compound by mammalian thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathway of Tetrathionate Reduction in Salmonella

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonella enterica, a significant foodborne pathogen, possesses a remarkable metabolic flexibility that contributes to its virulence and survival within the host. A key aspect of this adaptability is its ability to utilize tetrathionate (S₄O₆²⁻) as a terminal electron acceptor for anaerobic respiration. This process, encoded by the ttr gene cluster, provides Salmonella with a distinct growth advantage in the inflamed gut environment, where this compound is generated through the host's inflammatory response. This technical guide provides a comprehensive overview of the biochemical pathway of this compound reduction, detailing the genetic and enzymatic components, regulatory mechanisms, and key experimental methodologies for its study. This information is critical for researchers and professionals in drug development seeking to understand and target the metabolic pathways essential for Salmonella pathogenesis.

The Biochemical Pathway of this compound Reduction

This compound respiration is a crucial anaerobic metabolic process for Salmonella. The central enzyme in this pathway is the this compound reductase, a multi-subunit complex that catalyzes the reduction of this compound to thiosulfate (S₂O₃²⁻).[1][2] This reaction allows the bacterium to utilize alternative electron donors, thereby generating a proton motive force for ATP synthesis and supporting growth in the anaerobic environment of the gut.[3]

The overall reaction is as follows:

S₄O₆²⁻ + 2e⁻ + 2H⁺ → 2S₂O₃²⁻

The this compound reductase enzyme is a membrane-bound complex composed of three main subunits: TtrA, TtrB, and TtrC, encoded by the ttrA, ttrB, and ttrC genes, respectively.[4]

-

TtrA: This is the catalytic subunit, containing a molybdopterin cofactor, and is responsible for the direct reduction of this compound.[5][6] It is a periplasmic protein.

-

TtrB: This subunit is an iron-sulfur protein that is thought to facilitate electron transfer from TtrC to TtrA.[4]

-

TtrC: This is an integral membrane protein that anchors the complex to the cytoplasmic membrane and is believed to oxidize quinols in the membrane, transferring the electrons to TtrB.[4]

The following DOT script visualizes the biochemical pathway of this compound reduction in Salmonella.

Genetic Organization and Regulation

The genes encoding the this compound reduction machinery are organized in the ttrRSBCA locus.[4] This locus consists of two operons:

-

ttrBCA : This operon encodes the three structural subunits of the this compound reductase enzyme.

-

ttrSR : This operon encodes a two-component regulatory system, TtrS and TtrR, which controls the expression of the ttrBCA operon.[4]

Regulation of ttr Gene Expression:

The expression of the ttr genes is tightly regulated to ensure that the this compound reductase is only produced when required. This regulation occurs at the transcriptional level and is primarily controlled by the TtrS/TtrR two-component system and the global anaerobic regulator FNR (Fumarate and Nitrate Reductase regulator).[4][7]

-

TtrS/TtrR System: TtrS is a sensor histidine kinase that is thought to detect the presence of this compound in the periplasm. Upon sensing this compound, TtrS autophosphorylates and then transfers the phosphate group to TtrR, the response regulator. Phosphorylated TtrR then acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon and inducing its expression.[4]

-

FNR: The expression of the ttr operon is also dependent on anaerobic conditions, a regulation mediated by FNR. FNR is a global transcription factor that senses the absence of oxygen and activates the expression of a wide range of genes involved in anaerobic respiration.[7]

The following DOT script illustrates the regulatory pathway of the ttr operon.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound reduction in Salmonella.

Table 1: Gene Expression Analysis of ttr Operon

| Gene | Condition | Fold Change (vs. Aerobic) | Reference |

| pepT (fnr-dependent) | Anaerobic | ~30 | [8] |

| caiA-E, caiT (carnitine metabolism) | Ground Chicken Extract (Anaerobic) | 23.3 - 282.8 | [9] |

| cob (cobalamin biosynthesis) | Ground Chicken Extract (Anaerobic) | 14 | [9] |

Note: Specific fold-change data for individual ttr genes under this compound induction is not consistently reported in the literature, however, significant upregulation is widely acknowledged.

Table 2: Growth Characteristics of Salmonella Typhimurium

| Strain | Carbon Source | Electron Acceptor | Doubling Time (h) | Final Cell Density (CFU/mL) | Reference |

| Wild Type | Glucose | - (Anaerobic) | 1.2 | - | [1] |

| Wild Type | Acetate | This compound | - | 10⁷ - 10⁸ | [1][10] |

| Wild Type | Ethanolamine + B₁₂ | This compound | - | - | [1] |

| Wild Type | 1,2-Propanediol | This compound | - | - | [1] |

| ttrB mutant | Glucose | - (Anaerobic) | 1.2 | - | [1] |

| oxrA (fnr) mutant | Glucose | - (Anaerobic) | 1.2 | - | [1] |

Experimental Protocols

This compound Reductase Activity Assay (Methyl Viologen-linked)

This assay measures the activity of this compound reductase by monitoring the oxidation of reduced methyl viologen.[11]

Materials:

-

Anaerobically grown Salmonella cell culture

-

Tris-HCl buffer (20 mM, pH 6.8)

-

Methyl viologen (0.3 mM)

-

Potassium this compound (0.36 mM)

-

Sodium dithionite

-

Anaerobic cuvettes

-

Spectrophotometer

Procedure:

-

Harvest anaerobically grown Salmonella cells by centrifugation.

-

Wash the cell pellet with Tris-HCl buffer.

-

Resuspend the cells in Tris-HCl buffer to a desired concentration.

-

Prepare the reaction mixture in an anaerobic cuvette containing Tris-HCl buffer, methyl viologen, and the cell suspension.

-

Degas the mixture by sparging with nitrogen gas.

-

Initiate the reduction of methyl viologen by adding a small amount of sodium dithionite until a stable absorbance reading of 1.5-2.0 at 578 nm is achieved.

-

Start the reaction by adding potassium this compound to the cuvette.

-

Monitor the decrease in absorbance at 578 nm over time, which corresponds to the oxidation of methyl viologen.

-

Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of reduced methyl viologen (9.7 mM⁻¹ cm⁻¹), and the protein concentration of the cell suspension.

Quantitative Real-Time PCR (qRT-PCR) for ttr Gene Expression

This protocol details the steps for quantifying the expression levels of the ttr genes.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers and probes for ttrA, ttrB, ttrC, ttrS, ttrR, and a reference gene (e.g., 16S rRNA or gyrB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from Salmonella cultures grown under aerobic and anaerobic conditions (with and without this compound) using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green or TaqMan master mix, forward and reverse primers for the target and reference genes, and the cDNA template.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 10-30 seconds

-

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different conditions, normalized to the reference gene.

Table 3: Recommended qRT-PCR Primers and Probes for ttr Genes

| Target Gene | Primer/Probe Name | Sequence (5' to 3') | Reference |

| ttrC | ttr-6 (Forward) | GTT GGC TRA TGC GCT GGA C | [12] |

| ttrA | ttr-4 (Reverse) | GAC GTC CCG TTT AAC AGG CCA | [12] |

| ttrA | ttr-5 (Probe) | FAM-TGC GCT GGC GCT GTT TCT GGC-TAMRA | [12] |

The following DOT script outlines a general experimental workflow for studying this compound reduction in Salmonella.

References

- 1. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reductase of Salmonella thyphimurium: a molybdenum containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Thiosulfate Reduction in Salmonella enterica Is Driven by the Proton Motive Force - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Two genetically distinct pathways for transcriptional regulation of anaerobic gene expression in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Salmonella typhimurium pepT gene by cyclic AMP receptor protein (CRP) and FNR acting at a hybrid CRP-FNR site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Gene Expression Analysis of Salmonella Typhimurium DT104 in Ground Chicken Extract and Brain Heart Infusion Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth kinetics of Salmonella enterica in Hajna this compound broth, Rappaport broth and modified semisolid Rappaport agar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diagnostic Real-Time PCR for Detection of Salmonella in Food - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of Tetrathionate: A Mechanism of Coliform Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathionate (S₄O₆²⁻), a sulfur oxyanion, plays a fascinating and dual role in microbial ecology, particularly within the mammalian gut. While serving as a respiratory electron acceptor for certain enteric pathogens like Salmonella, it simultaneously acts as a potent inhibitor of many coliform bacteria, including Escherichia coli. This selective toxicity forms the basis of widely used enrichment media in microbiology for the isolation of Salmonella. This technical guide delves into the core mechanisms underpinning the inhibitory action of this compound on coliform bacteria, providing researchers and drug development professionals with a comprehensive understanding of the molecular interactions, relevant biochemical pathways, and key experimental methodologies.

The Dichotomy of this compound Metabolism: Survival vs. Inhibition

The differential effect of this compound on Salmonella and coliforms lies in their genetic capacity to metabolize this compound. Salmonella enterica possesses a specific set of genes, the ttr operon, which encodes the enzymatic machinery required for this compound respiration.[1] This allows Salmonella to utilize this compound as a terminal electron acceptor under anaerobic conditions, providing a significant growth advantage in environments like the inflamed gut, where this compound is generated through the oxidation of endogenous thiosulfate by reactive oxygen species from the host's immune response.[2]

In stark contrast, most coliform bacteria, such as E. coli, lack the ttr operon and are therefore unable to respire this compound.[3] This inability to metabolize this compound is central to its inhibitory effect.

Core Mechanism of Inhibition in Coliform Bacteria

The inhibitory action of this compound against coliforms is not attributed to a single, isolated mechanism but rather a combination of factors that disrupt essential cellular processes. The toxicity is significantly enhanced in the presence of thiosulfate (S₂O₃²⁻).[4] While neither this compound nor thiosulfate alone is lethal at typical concentrations found in selective broths, their combination proves toxic to growing coliform cells.[4]

Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A primary target of this compound's toxicity is the essential glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5] GAPDH contains a critical cysteine residue in its active site that is highly susceptible to modification by thiol-reactive compounds.[6] this compound can interact with and modify the sulfhydryl (-SH) group of this cysteine residue, leading to the irreversible inactivation of the enzyme.[5] This disruption of glycolysis halts ATP production and the generation of essential metabolic precursors, ultimately leading to cell growth arrest and death.

Potential Role of Oxidative Stress

While direct enzyme inactivation is a key inhibitory mechanism, the involvement of oxidative stress is also plausible. The intracellular environment of bacteria is typically reducing. The introduction of a strong oxidizing agent like this compound could disrupt the cellular redox balance. Although direct evidence for this compound-induced oxidative stress in coliforms is not extensively documented, it is known that various antimicrobial agents can induce the production of reactive oxygen species (ROS) in E. coli.[7] Such an imbalance can lead to widespread damage to DNA, proteins, and lipids, contributing to cell death.

The Salmonella Advantage: The TtrS-TtrR Two-Component System

The ability of Salmonella to not only survive but thrive in the presence of this compound is orchestrated by the TtrS-TtrR two-component regulatory system. This system acts as a sensor and regulator for the expression of the this compound reductase enzyme complex.

-

TtrS: A membrane-bound sensor histidine kinase. Its periplasmic domain is thought to directly bind this compound.[2]

-

TtrR: A cytoplasmic response regulator.

Upon binding of this compound, TtrS undergoes a conformational change, leading to its autophosphorylation. The phosphate group is then transferred to TtrR. Phosphorylated TtrR (TtrR-P) acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon and inducing the expression of the this compound reductase structural genes.

Quantitative Data on this compound Inhibition

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and thiosulfate against E. coli. It is important to note that the combination of both compounds is significantly more toxic than either alone.

| Compound | Organism | Concentration (M) | Effect | Reference |

| This compound | E. coli | 0.0236 | Not lethal alone | [4] |

| Thiosulfate | E. coli | 0.0736 | Not lethal alone | [4] |

| This compound + Thiosulfate | E. coli | 0.0236 + 0.0736 | Toxic | [4] |

Experimental Protocols

Preparation of this compound Broth

This protocol describes the general procedure for preparing this compound broth base, a selective medium for the enrichment of Salmonella.

Materials:

-

This compound Broth Base powder

-

Distilled or deionized water

-

Iodine-iodide solution (e.g., Lugol's solution)

-

Sterile flasks or bottles

-

Autoclave

-

Water bath

Procedure:

-

Suspend the this compound broth base powder in distilled water according to the manufacturer's instructions (typically around 46 g/L).

-

Heat the mixture with frequent agitation and bring to a boil to completely dissolve the powder. Do not autoclave the base medium.

-

Cool the medium to below 45°C in a water bath.

-

Just before use, aseptically add 20 mL of iodine-iodide solution per liter of broth. Mix well. The addition of iodine to the thiosulfate in the broth generates this compound.

-

Dispense the final medium into sterile tubes or flasks. Do not heat the medium after the addition of the iodine-iodide solution.

Assay for this compound Reductase Activity (Methyl Viologen-based)

This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of reduced methyl viologen.

Materials:

-

Anaerobic cuvettes

-

Spectrophotometer

-

Tris-HCl buffer (e.g., 20 mM, pH 6.8)

-

Methyl viologen solution (e.g., 0.3 mM)

-

Potassium this compound solution (e.g., 0.36 mM)

-

Sodium dithionite solution

-

Bacterial cell lysate or purified enzyme

-

Nitrogen gas source

Procedure:

-

Prepare a reaction mixture in a sealed, anaerobic quartz cuvette containing Tris-HCl buffer, methyl viologen, and the enzyme sample (cell lysate or purified protein).

-

Degas the mixture and sparge with nitrogen gas to ensure anaerobic conditions.

-

Initiate the reduction of methyl viologen by adding a small amount of sodium dithionite until a stable, colored (blue) solution is obtained, corresponding to an absorbance of approximately 1.5-2.0 at 578 nm.

-

Start the enzymatic reaction by adding the this compound solution.

-

Monitor the decrease in absorbance at 578 nm over time, which corresponds to the oxidation of reduced methyl viologen (ε₅₇₈ = 9.7 mM⁻¹ cm⁻¹).[1]

-

Calculate the enzyme activity, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of reduced methyl viologen per minute.[1]

Conclusion

The inhibition of coliform bacteria by this compound is a multifaceted process rooted in the bacteria's inability to metabolize this sulfur oxyanion. The primary mechanism of toxicity appears to be the inactivation of essential enzymes, most notably GAPDH, through the modification of critical cysteine residues. This disruption of central metabolism, potentially coupled with the induction of oxidative stress, leads to the cessation of growth and eventual cell death. This selective toxicity provides a powerful tool for the enrichment of Salmonella and other this compound-respiring bacteria in complex microbial communities. A deeper understanding of these inhibitory mechanisms can inform the development of novel antimicrobial strategies and improve methods for the detection and isolation of enteric pathogens.

References

- 1. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of oxidized glutathione, cystamine monosulfoxide, and this compound with the-SH groups of rabbit muscle D-glyceraldehyde 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MOLECULAR MECHANISM OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) INACTIVATION BY α,β-UNSATURATED CARBONYL DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress induced in E. coli by the human antimicrobial peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

natural sources of tetrathionate in the environment

An In-depth Technical Guide on the Natural Sources of Tetrathionate in the Environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (S₄O₆²⁻) is a sulfur oxyanion that plays a significant, yet often cryptic, role as a central intermediate in the biogeochemical sulfur cycle. Its presence and metabolism in various natural environments are of growing interest to researchers in microbiology, geochemistry, and environmental science. For drug development professionals, understanding the pathways involving this compound can be relevant, particularly as some pathogenic bacteria, such as Salmonella, can utilize this compound as a terminal electron acceptor during anaerobic respiration, giving them a competitive advantage in the gut environment. This technical guide provides a comprehensive overview of the natural sources of this compound, its formation pathways, quantitative data on its occurrence, and detailed experimental protocols for its study.

Natural Sources and Formation Pathways of this compound

This compound is formed in a variety of environments through both biological (biotic) and non-biological (abiotic) processes. Its occurrence is often transient due to its high reactivity.

Biotic Formation

The primary biotic pathway for this compound formation is the microbial oxidation of thiosulfate (S₂O₃²⁻). This process is carried out by a diverse group of sulfur-oxidizing bacteria, which are widespread in many ecosystems.

-

Marine Sediments: In marine environments, particularly in oxygen minimum zones (OMZs), chemolithotrophic bacteria are the apparent source of this compound through thiosulfate oxidation.[1][2][3] Metagenomic studies have revealed the widespread occurrence of genes involved in this compound formation, oxidation, and reduction in marine sediments.[2][3]

-

Acid Mine Drainage (AMD): AMD environments are characterized by low pH and high concentrations of dissolved metals and sulfur compounds. Acidophilic sulfur-oxidizing bacteria, such as Acidithiobacillus thiooxidans and Acidithiobacillus ferrooxidans, are key players in the oxidation of sulfide minerals (e.g., pyrite, FeS₂) which leads to the formation of this compound as a relatively stable intermediate in these acidic conditions.[4][5][6]

-

Soils: Heterotrophic bacteria isolated from soil have been shown to oxidize thiosulfate to this compound.[7] This process can be either constitutive or inducible in these microorganisms.[7]

-

Geothermal Environments: Sulfur hot springs and other geothermal areas provide conditions suitable for the formation of this compound through the microbial oxidation of reduced sulfur compounds.[5][6]

Abiotic Formation

This compound can also be formed through abiotic chemical reactions in specific environments.

-

Oxidation of Sulfide Minerals: The oxidation of pyrite (FeS₂) and other sulfide ores can occur abiotically, producing this compound as an intermediate.[5][6] This is a significant source of this compound in mining environments.[4]

-

Reaction of Hydrogen Sulfide and Sulfite: Under acidic conditions, such as those found in sulfur hot springs and acid soils, this compound can be produced from the reaction of hydrogen sulfide (H₂S) with sulfite (SO₃²⁻).[5][6]

-

Reaction with Sulfide: In environments with high sulfide concentrations, such as marine sediments, sulfide can abiotically reduce this compound to thiosulfate and elemental sulfur.[2]

Quantitative Data on this compound Concentrations

The concentration of this compound in natural environments is highly variable and often low or undetectable due to its rapid turnover. The following table summarizes reported concentrations of this compound and related sulfur compounds in various environments.

| Environment | Analyte | Concentration | Reference |

| Marine Sediments (Arabian Sea) | Thiosulfate | Up to 11.1 µM | [1][2] |

| This compound | Undetected | [1][2] | |

| Sulfide | Up to 2.01 mM | [2] | |

| Acid Mine Drainage (Process Water) | This compound | 300–2500 mg/L | [8] |

| Thiosulfate | 10–900 mg/L | [8] | |

| Sulfate | 300–4000 mg/L | [8] | |

| Laboratory Culture (A. thiooxidans) | Initial this compound | 20 mM | [4] |

| Sulfate (after 1 month) | 47.5 - 62.4 mM | [4] | |

| Elemental Sulfur (after 1 month) | 1.6 - 3.2 mM | [4] |

Experimental Protocols

This section provides detailed methodologies for the detection, quantification, and microbiological study of this compound.

Quantification of this compound by Ion Chromatography

Ion chromatography (IC) is a sensitive and widely used method for the determination of this compound and other sulfur oxyanions in aqueous samples.[9]

4.1.1 Sample Preparation

-

Collect water samples in clean, airtight containers, leaving minimal headspace.

-

Filter the samples through a 0.22 µm membrane filter to remove particulate matter.

-

If necessary, dilute the sample with deionized water to bring the analyte concentration within the linear range of the instrument. For samples with high ionic strength, a dilution of 1000-fold may be required.[10]

-

Store samples at 4°C and analyze as soon as possible to minimize analyte degradation.

4.1.2 Chromatographic Conditions

-

Instrument: A standard ion chromatograph equipped with a conductivity detector.

-

Column: A polymer-coated, silica-based anion exchange column (e.g., Metrosep A Supp5 - 250/4.0).[10]

-

Eluent: An aqueous saline acetonitrile/methanol mixture or a mixed solution of sodium hydrogen carbonate and sodium carbonate (e.g., 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃).[9][10]

-

Flow Rate: Typically 0.7 mL/min.[10]

-

Injection Volume: 100 µL.[10]

-

Detection: UV absorption at 216 nm or conductivity detection with chemical suppression.[9][10] For conductivity detection, a regenerant such as 100 mM sulfuric acid is used.[10]

4.1.3 Calibration and Quantification

-

Prepare a series of calibration standards of analytical grade this compound (e.g., 0.2 µM, 0.4 µM, and 0.8 µM) in deionized water.[10]

-

Inject the standards into the IC system to generate a calibration curve by plotting peak area or height against concentration.

-

Inject the prepared samples and quantify the this compound concentration based on the calibration curve.

Spectrophotometric Determination of this compound by Cyanolysis

This method is based on the reaction of this compound with cyanide (CN⁻) to form thiocyanate (SCN⁻), which is then quantified spectrophotometrically as ferric thiocyanate.[10]

4.2.1 Reagents

-

Potassium cyanide (KCN) solution.

-

Ferric chloride (FeCl₃) solution.

-

Analytical grade this compound standard.

4.2.2 Procedure

-

To a known volume of the sample, add an excess of KCN solution. The reaction is: S₄O₆²⁻ + 3CN⁻ + H₂O → SCN⁻ + S₂O₃²⁻ + SO₄²⁻ + 2HCN.[10]

-

After the reaction is complete, add an acidic solution of FeCl₃.

-

Measure the absorbance of the resulting red ferric thiocyanate complex at its λmax (approximately 460 nm).

-

Prepare a calibration curve using known concentrations of this compound standard treated with the same procedure.

-

Quantify the this compound concentration in the sample from the calibration curve.

Slurry Culture Experiments for this compound Metabolism

These experiments are used to assess the potential of a microbial community from an environmental sample (e.g., sediment) to form, oxidize, or reduce this compound.[9]

4.3.1 Media Preparation

-

This compound Formation Medium (ASWTM): Prepare an artificial seawater medium supplemented with thiosulfate (e.g., 10 mM Na₂S₂O₃·5H₂O).[9]

-

This compound Oxidation/Reduction Medium (ASWTrM/RVTr): Prepare an artificial seawater medium or a suitable anaerobic medium (e.g., Rappaport-Vassiliadis this compound broth) supplemented with this compound (e.g., 10 mM K₂S₄O₆).[9]

4.3.2 Experimental Setup

-

Prepare slurries by mixing a known amount of the environmental sample (e.g., 2.5 g of sediment) with a defined volume of the appropriate medium (e.g., 45 mL) in sterile containers.[9]

-

For anaerobic experiments, prepare and incubate the slurries under an anoxic atmosphere (e.g., N₂/CO₂).

-

Incubate the slurries under controlled conditions (e.g., temperature, light).

-

At regular time intervals, collect aliquots of the slurry, centrifuge to pellet the solids, and analyze the supernatant for this compound, thiosulfate, and sulfate concentrations using the methods described above.

Signaling Pathways and Experimental Workflows

The S₄-Intermediate (S4I) Pathway

The S4I pathway is a key metabolic route for the dissimilatory oxidation of thiosulfate in many sulfur-oxidizing bacteria, particularly in acidophiles.[5][11][12] In this pathway, thiosulfate is first oxidized to this compound, which then serves as a central intermediate.

Caption: The S4-Intermediate (S4I) pathway for thiosulfate oxidation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.

Caption: A generalized experimental workflow for this compound quantification.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bestlabs.pl [bestlabs.pl]

- 6. arww.razi.ac.ir [arww.razi.ac.ir]

- 7. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Simultaneous spectrophotometric determination of cyanide and thiocyanate after separation on a melamine-formaldehyde resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mastelf.com [mastelf.com]

Whitepaper: The Role of Tetrathionate in the Gut Microbiome During Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intestinal inflammation creates a unique metabolic niche that favors the expansion of specific microbial populations, contributing to dysbiosis and exacerbating disease. A key mediator of this process is tetrathionate (S₄O₆²⁻), a sulfur compound that is largely absent in the healthy gut. During inflammation, reactive oxygen species (ROS) generated by host immune cells oxidize endogenous thiosulfate, producing this compound.[1][2][3] Certain facultative anaerobic bacteria, notably pathogens like Salmonella enterica and other members of the Enterobacteriaceae family, possess the genetic machinery to utilize this compound as a terminal electron acceptor for anaerobic respiration.[4][5] This provides them with a significant competitive growth advantage over the obligate anaerobic commensal bacteria of the healthy gut, which primarily rely on fermentation.[1][4] Understanding the mechanisms of this compound generation and utilization offers novel opportunities for diagnostics and therapeutic intervention in inflammatory bowel disease (IBD) and infectious colitis.

The Host-Driven Generation of this compound

In a healthy gut, the epithelium actively detoxifies hydrogen sulfide (H₂S), a microbial fermentation byproduct, into thiosulfate (S₂O₃²⁻).[6][7] During the onset of acute inflammation, typically characterized by the infiltration of neutrophils into the intestinal lumen, a "respiratory burst" occurs.[4] This process releases a flood of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][6] These potent oxidants react with the luminal thiosulfate, converting it into this compound.[1][3][8] This transformation is a critical event, as it provides a novel, inflammation-specific respiratory electron acceptor in the otherwise anaerobic gut environment.[2][4] The production of this compound is directly linked to the host's inflammatory response; in the absence of inflammation-inducing virulence factors, such as the Type III Secretion Systems (T3SS-1 and T3SS-2) in Salmonella, this compound is not generated.[1][2]

Microbial this compound Respiration: A Competitive Advantage

The ability to respire this compound is a key metabolic trait that enables certain bacteria to thrive in the inflamed gut. This process is primarily encoded by the ttr (this compound respiration) gene cluster, which includes genes for a two-component regulatory system (ttrS, ttrR) and the this compound reductase enzyme complex (ttrA, ttrB, ttrC).[1]

When this compound is present, the TtrS sensor kinase activates the TtrR response regulator, which in turn induces the expression of the ttrBCA operon.[9] The TtrA subunit of the reductase then catalyzes the reduction of this compound back to thiosulfate, using electrons from a donor like formate or hydrogen.[1] This respiratory process is significantly more energy-efficient than fermentation, allowing bacteria like S. Typhimurium to outcompete the resident microbiota.[2][4] This leads to a bloom of pathobionts and a corresponding decrease in the diversity and abundance of beneficial commensals, a state known as dysbiosis.

Quantitative Data on this compound-Mediated Microbial Expansion

Experimental models have quantified the significant growth advantage conferred by this compound respiration. In-vitro and in-vivo studies consistently demonstrate that wild-type S. Typhimurium strains capable of this compound respiration dramatically outgrow isogenic mutants lacking a functional this compound reductase (ttrA mutants).

| Parameter | Condition | Organism/Model | Result | Reference |

| Bacterial Growth | In-vitro co-culture with 2.5 mM this compound | S. Typhimurium WT vs. ttrA mutant | Wild-type strain enriched over mutant | [1] |

| Bacterial Recovery | Mouse colitis model (4 days post-infection) | S. Typhimurium WT vs. ttrA mutant | ~80-fold higher recovery of WT strain | [1] |

| Microbiota Composition | Mouse colitis model (4 days post-infection) | S. Typhimurium WT vs. ttrA mutant | WT strain outcompetes other cecal bacteria | [1][2] |

| This compound Levels | Cecal contents of mice infected with ttr mutant | Mouse colitis model | This compound accumulates (is not consumed) | [1][2] |

| This compound Levels | Cecal contents of mice infected with non-inflammatory mutant (invA spiB) | Mouse colitis model | This compound not detected | [1][2] |

| Gene Expression | Cecal RNA from infected mice (vs. mock) | Mouse colitis model | Kc and Nos2 mRNA levels significantly increased | [2] |

| Sensor Activation | In-vitro sensor response | Engineered E. coli with S. baltica TtrSR | 30 ± 10 fold increase in sfGFP with 1 mM this compound | [10] |

Key Experimental Methodologies

The study of this compound metabolism in the gut relies on well-established animal models of inflammation and precise analytical techniques.

Mouse Model of Salmonella Colitis

A widely used protocol to study inflammation-dependent microbial growth involves pre-treating mice with streptomycin.[1] This antibiotic reduces the load of commensal bacteria, allowing for consistent colonization by orally administered S. Typhimurium.

-

Animal Model: C57BL/6 mice are commonly used.[1]

-

Antibiotic Pre-treatment: Mice are administered a single oral dose of streptomycin (e.g., 20 mg) 24 hours prior to infection.[1]

-

Infection: Mice are orally gavaged with a defined inoculum of S. Typhimurium (e.g., 1x10⁷ CFU), typically comparing a wild-type strain with a ttrA mutant.[1]

-

Monitoring: Animals are monitored for weight loss and clinical signs of illness.

-

Endpoint Analysis: At a defined time point (e.g., 4 days post-infection), mice are euthanized. Cecal and colon contents are collected for bacterial enumeration (CFU counts) and metabolite analysis. Tissues are collected for histopathology and host gene expression analysis (qRT-PCR).[1][2]

Dextran Sodium Sulfate (DSS) Colitis Model

This model induces chemical colitis and is used to study inflammation in the absence of a specific pathogen, for instance, when testing engineered sensor bacteria.[11]

-

Induction: Colitis is induced by providing mice with drinking water containing 3% (w/v) DSS for a period of 5-7 days.[11][12]

-

Sensor Administration: Engineered sensor bacteria (e.g., probiotic E. coli Nissle 1917) are administered via oral gavage.[11]

-

Sample Collection: Fecal pellets or colon contents are collected.

-

Analysis: Inflammation is scored via histology. Sensor bacteria are identified and their reporter output (e.g., sfGFP fluorescence) is quantified using flow cytometry.[11][13]

Detection of this compound

Quantifying this compound in complex biological samples requires sensitive and specific analytical methods.

-

Sample Preparation: Cecal or fecal samples are homogenized in a suitable buffer, centrifuged to pellet solids, and the supernatant is filter-sterilized.

-

Analytical Method: The primary method is reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1] This provides accurate identification and quantification of this compound. Iodimetric titration can also be used for samples with higher concentrations.[14]

Implications for Diagnostics and Drug Development

The direct link between inflammation and this compound production makes it a compelling target for both diagnostics and therapeutics.

-

Biomarker for Inflammation: this compound is an inflammation-specific metabolite. Its presence and concentration in fecal samples could serve as a direct biomarker for active gut inflammation, potentially more specific than general markers like calprotectin.[4][11] Engineered sensor bacteria designed to detect this compound and report its presence have been developed, paving the way for non-invasive diagnostics.[15][16]

-

Therapeutic Target: Since this compound respiration provides a distinct advantage to pathobionts, inhibiting this pathway is a promising therapeutic strategy.[17] Targeting this compound reductase would specifically handicap the outgrowth of inflammatory Enterobacteriaceae without affecting the broader commensal population, representing a significant improvement over broad-spectrum antibiotics. This approach could help restore microbial balance and dampen the inflammatory cycle in diseases like IBD. Furthermore, modulating host processes to limit this compound formation, for example by targeting the upstream production of ROS or enhancing its reduction by host enzymes like thioredoxin reductase, could also be a viable strategy.[7]

References

- 1. Gut inflammation provides a respiratory electron acceptor for Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 2. online.kitp.ucsb.edu [online.kitp.ucsb.edu]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. A breathtaking feat: To compete with the gut microbiota, salmonella drives its host to provide a respiratory electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nutrient Acquisition Strategies by Gut Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of this compound by mammalian thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut inflammation provides a respiratory electron acceptor for Salmonella [escholarship.org]

- 9. scite.ai [scite.ai]

- 10. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation | Molecular Systems Biology [link.springer.com]

- 12. researchgate.net [researchgate.net]

- 13. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation | Molecular Systems Biology [link.springer.com]

- 14. researchgate.net [researchgate.net]

- 15. Remembrance of things past – bacterial memory of gut inflammation [wyss.harvard.edu]

- 16. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Harnessing gut microbiota to mitigate Salmonella Dublin: Lessons from S. Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Basis of Tetrathionate Respiration in Enteric Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrathionate respiration is a key metabolic process that provides a significant competitive advantage to certain enteric bacteria, most notably Salmonella enterica, within the inflamed gut environment. This process allows these pathogens to utilize this compound (S₄O₆²⁻), an electron acceptor absent in the healthy gut but generated during inflammation, to outcompete the resident fermenting microbiota. The genetic basis for this capability is primarily encoded within the highly conserved ttr (this compound respiration) locus. This guide provides an in-depth examination of the genes, regulatory circuits, and protein complexes involved, presents quantitative data on the functional advantages conferred, and details the experimental protocols used to investigate this critical virulence factor. Understanding the molecular underpinnings of this compound respiration offers promising avenues for the development of novel anti-infective therapies targeting pathogen-specific metabolic pathways.

The ttr Genetic Locus: Core of this compound Respiration

The ability of enteric bacteria like Salmonella to respire using this compound is conferred by the ttrRSBCA gene cluster.[1] In Salmonella typhimurium, this locus is strategically located within Salmonella Pathogenicity Island 2 (SPI2).[1] The cluster is organized into two primary operons that encode the structural components of the this compound reductase enzyme and the regulatory system that controls its expression.[2]

Table 1: Genes of the ttr Locus and Their Functions

| Gene | Protein Product | Function | Key Characteristics |

|---|---|---|---|

| ttrS | TtrS | Sensor Kinase | Integral membrane protein; detects periplasmic this compound.[1][3] |

| ttrR | TtrR | Response Regulator | Cytoplasmic protein; activated by TtrS via phosphorylation to regulate transcription.[1][4] |

| ttrB | TtrB | Iron-Sulfur Subunit | Contains four predicted [4Fe-4S] clusters; electron transfer protein.[1] |

| ttrC | TtrC | Membrane Anchor | Integral membrane protein with a quinol oxidation site; anchors TtrA/B to the periplasmic face of the cytoplasmic membrane.[1] |

| ttrA | TtrA | Catalytic Subunit | Molybdopterin-containing enzyme that catalyzes the reduction of this compound to thiosulfate.[1][5] |

The TtrS/TtrR Two-Component Regulatory System

Expression of the this compound reductase enzyme is tightly controlled by the TtrS/TtrR two-component system, which ensures that the metabolic machinery is synthesized only when its substrate, this compound, is present.[1][6]

-

Sensing: The membrane-bound sensor kinase, TtrS, detects this compound in the periplasm.

-

Signal Transduction: Upon sensing this compound, TtrS autophosphorylates a conserved histidine residue.

-

Activation: The phosphoryl group is then transferred to a conserved aspartate residue on the cytoplasmic response regulator, TtrR.[7]

-

Transcriptional Regulation: Phosphorylated TtrR acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon to initiate its transcription.[4][7] This system also positively autoregulates its own expression.[3] In addition to this compound-specific induction, the global anaerobic regulator Fnr is also required for the expression of an active this compound reduction system.[1][6]

Caption: The TtrS/TtrR two-component this compound sensing and signaling pathway.

The this compound Reductase (TtrBCA) Enzyme Complex

The TtrBCA complex is a membrane-bound enzyme that carries out the reduction of this compound in the periplasm.[1]

-

TtrA: The catalytic subunit, TtrA, contains a molybdopterin guanine dinucleotide cofactor and is responsible for the reductive cleavage of the sulfur-sulfur bond in this compound, producing two molecules of thiosulfate (S₂O₃²⁻).[1][7]

-

TtrB: The TtrB subunit is rich in iron-sulfur clusters and is predicted to function as an electron conduit, transferring electrons to the TtrA subunit.[1]

-

TtrC: TtrC serves as the membrane anchor, tethering the soluble TtrA and TtrB subunits to the periplasmic face of the cytoplasmic membrane. It also contains the quinol oxidation site, coupling the electron transfer from the quinone pool to the reductase complex.[1]

Quantitative Analysis of Functional Advantage

The ability to respire this compound confers a profound growth advantage in specific environments. Studies have quantified this advantage by comparing wild-type Salmonella Typhimurium with isogenic ttrA mutants.

Table 2: Competitive Growth Advantage of S. Typhimurium in the Inflamed Gut

| Model | Strains Compared | Duration of Infection | Fold Difference (WT vs. Mutant) | Reference |

|---|---|---|---|---|

| Mouse Colitis Model | Wild-Type vs. ttrA mutant | 4 days | ~80-fold higher recovery of Wild-Type | [8] |

| Bovine Ligated Ileal Loop | Wild-Type vs. ttrA mutant | 8 hours | ~10-fold higher recovery of Wild-Type |[8] |

These data clearly demonstrate that this compound respiration is not merely an auxiliary metabolic function but a potent virulence factor that directly enhances pathogen fitness and proliferation within the host.[2][8]

Experimental Protocols

Investigating the ttr system requires a combination of genetic, microbiological, and biochemical techniques. Below are detailed methodologies for key experiments.

Construction of a ttr Gene Knockout Mutant (e.g., ΔttrA)

The Lambda (λ) Red recombinase system is a highly efficient method for generating precise gene deletions in Salmonella and other enteric bacteria.

Protocol:

-

Primer Design: Design 70-nucleotide primers. The 50 nt at the 5' end of each primer (H1 for forward, H2 for reverse) are homologous to the regions immediately upstream and downstream of the ttrA gene. The 20 nt at the 3' end (P1 for forward, P2 for reverse) are used to amplify an antibiotic resistance cassette (e.g., chloramphenicol, Cmᴿ) from a template plasmid like pKD3.

-

Generate Targeting Cassette: Perform PCR using the designed primers and the pKD3 template plasmid to generate a linear DNA fragment consisting of the Cmᴿ gene flanked by the 50 bp homology arms for ttrA.

-

Prepare Competent Cells: Grow S. Typhimurium carrying the pKD46 plasmid (which expresses the λ Red recombinase genes under an arabinose-inducible promoter) at 30°C in SOB medium with ampicillin. When the culture reaches an OD₆₀₀ of ~0.4-0.6, add L-arabinose to induce recombinase expression. Continue incubation for 1-2 hours.

-

Electroporation: Make the induced cells electrocompetent by washing them repeatedly with ice-cold sterile 10% glycerol. Electroporate the purified PCR product (the targeting cassette) into the competent cells.

-

Selection of Mutants: Recover the cells in SOC medium for 2 hours at 37°C. Plate the recovered cells on LB agar containing chloramphenicol to select for transformants where the ttrA gene has been replaced by the Cmᴿ cassette.

-

Verification: Verify the correct allelic replacement by PCR using primers that flank the ttrA locus. The resulting PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

(Optional) Curing the Resistance Cassette: If an unmarked deletion is desired, the Cmᴿ cassette, which is flanked by FLP recognition target (FRT) sites, can be excised by introducing the pCP20 plasmid. This plasmid expresses the FLP recombinase and is temperature-sensitive. Transformants are selected at 30°C and then grown at 43°C to induce FLP expression and cure the plasmid, leaving a "scar" sequence in place of the deleted gene.

Caption: Workflow for creating a gene knockout mutant using λ Red recombinase.

Bacterial Growth Curve Analysis

This protocol assesses the impact of this compound on bacterial growth under anaerobic conditions.

Protocol:

-

Strain Preparation: Grow overnight cultures of wild-type and ΔttrA mutant strains in a standard rich medium (e.g., LB broth) at 37°C.

-

Inoculation: In an anaerobic chamber, inoculate a minimal or defined medium (e.g., M9 minimal medium with glycerol as a carbon source) with the overnight cultures to a starting OD₆₀₀ of ~0.01.

-

Experimental Setup: Prepare two sets of cultures for each strain. To one set, add a sterile solution of sodium this compound to a final concentration of 10-40 mM.[8] The other set serves as the no-tetrathionate control.

-

Incubation and Measurement: Incubate the cultures anaerobically at 37°C. At regular intervals (e.g., every 1-2 hours), remove aliquots and measure the OD₆₀₀ using a spectrophotometer.

-

Data Analysis: Plot the log of the OD₆₀₀ versus time for all conditions. Compare the growth rates and final cell densities between the wild-type and mutant strains in the presence and absence of this compound.

This compound Reductase Activity Assay

This biochemical assay measures the enzymatic activity of the TtrBCA complex in intact or lysed cells.

Protocol:

-

Cell Growth and Harvest: Grow the bacterial strains anaerobically in a medium containing this compound to induce the expression of the ttr operon. Harvest the cells by centrifugation during the late exponential phase of growth.

-

Cell Preparation: Wash the cell pellet with an appropriate anaerobic buffer (e.g., potassium phosphate buffer). Cells can be used whole or lysed (e.g., by sonication) to prepare cell-free extracts.

-

Assay Mixture: The assay typically measures the this compound-dependent oxidation of a reduced artificial electron donor, such as methyl viologen (MV). The reaction mixture, prepared in an anaerobic cuvette, contains buffer, reduced MV (reduced with sodium dithionite), and the cell suspension or extract.

-